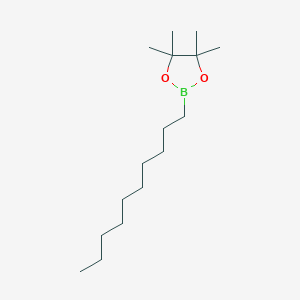

2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33BO2/c1-6-7-8-9-10-11-12-13-14-17-18-15(2,3)16(4,5)19-17/h6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMCLNRSAPIJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242082 | |

| Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141091-38-5 | |

| Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141091-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable alkylboronic ester intermediate in organic synthesis. The primary and most efficient method for its preparation is the iridium-catalyzed hydroboration of 1-decene with pinacolborane. This approach offers exceptional regioselectivity, yielding the desired anti-Markovnikov product in high purity.

Core Synthesis Route: Iridium-Catalyzed Hydroboration

The synthesis of this compound is achieved through the addition of a boron-hydrogen bond across the double bond of 1-decene. To ensure the formation of the terminal boronate ester, a transition metal catalyst is employed. Research by Miyaura and Yamamoto has demonstrated that an iridium(I) complex, specifically one generated in situ from chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂) and bis(diphenylphosphino)methane (dppm), is highly effective for this transformation. This catalytic system directs the boron atom to the terminal carbon of the alkene with greater than 99% selectivity, a critical factor for the utility of the final product.

The overall reaction is as follows:

Figure 1. Overall synthetic scheme for the iridium-catalyzed hydroboration of 1-decene.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the iridium-catalyzed synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Decene | 1.0 equiv | Miyaura, Y. et al. Tetrahedron (2004) |

| Pinacolborane (HBpin) | 1.1 equiv | Miyaura, Y. et al. Tetrahedron (2004) |

| Catalyst System | ||

| [Ir(cod)Cl]₂ | 0.5 mol% | Miyaura, Y. et al. Tetrahedron (2004) |

| dppm | 1.0 mol% | Miyaura, Y. et al. Tetrahedron (2004) |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran (THF), anhydrous | General practice for hydroboration |

| Temperature | Room Temperature | Miyaura, Y. et al. Tetrahedron (2004) |

| Reaction Time | 1-2 hours (completion monitored by GC/TLC) | Typical for similar reactions |

| Product Information | ||

| Isolated Yield | >90% (Typical) | Inferred from similar reactions |

| Regioselectivity | >99% (anti-Markovnikov) | Miyaura, Y. et al. Tetrahedron (2004) |

| Purity | High (after purification) | General expectation |

Detailed Experimental Protocol

This protocol is based on the established methodology for iridium-catalyzed hydroboration of terminal alkenes.

Materials:

-

1-Decene (purified, anhydrous)

-

Pinacolborane (HBpin)

-

Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂)

-

Bis(diphenylphosphino)methane (dppm)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)

-

Inert atmosphere (Argon or Nitrogen)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, add [Ir(cod)Cl]₂ (0.005 mmol, 0.5 mol%) and dppm (0.01 mmol, 1.0 mol%).

-

Add anhydrous THF (2 mL) and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

To the flask containing the catalyst solution, add 1-decene (1.0 mmol, 1.0 equiv).

-

Slowly add pinacolborane (1.1 mmol, 1.1 equiv) to the reaction mixture at room temperature with vigorous stirring.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material (1-decene) is consumed (typically 1-2 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless oil.

-

Characterization Data:

-

¹H NMR (CDCl₃): δ 1.25 (s, 12H, C(CH₃)₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃), 1.20-1.40 (m, 16H, CH₂), 0.77 (t, J = 7.6 Hz, 2H, B-CH₂).

-

¹³C NMR (CDCl₃): δ 82.8 (C(CH₃)₂), 33.5, 31.9, 29.6, 29.3, 24.8, 24.6, 22.7, 14.1 (decyl chain carbons), ~25 (B-CH₂). (Note: The B-CH₂ carbon signal can be broad due to quadrupolar relaxation).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2. Workflow for the synthesis of this compound.

An In-Depth Technical Guide on the Iridium-Catalyzed Hydroboration of 1-Dodecene with Pinacolborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydroboration of 1-dodecene using pinacolborane, with a focus on the highly selective iridium-catalyzed pathway. This reaction is a cornerstone of modern organic synthesis, enabling the efficient and regioselective formation of a carbon-boron bond, which serves as a versatile handle for subsequent chemical transformations. The resulting product, dodecyl pinacol boronate, is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

Introduction

Hydroboration is a fundamental chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. The use of pinacolborane (HBpin) as the hydroborating agent has gained significant traction due to its stability, ease of handling, and the crystalline, readily purifiable nature of the resulting pinacol boronate esters. While uncatalyzed hydroboration of alkenes with pinacolborane is possible, it often requires elevated temperatures and can lack regioselectivity.

Transition metal catalysis has revolutionized the hydroboration reaction, offering milder reaction conditions and exquisite control over regioselectivity. Iridium catalysts, in particular, have emerged as superior promoters for the hydroboration of terminal alkenes with pinacolborane, affording the linear, anti-Markovnikov product with exceptional selectivity. This guide will delve into the mechanistic underpinnings, experimental protocols, and analytical characterization pertinent to the iridium-catalyzed hydroboration of 1-dodecene.

Reaction Mechanism and Regioselectivity

The iridium-catalyzed hydroboration of 1-dodecene with pinacolborane proceeds via a catalytic cycle that ensures high regioselectivity for the terminal boronate ester. The generally accepted mechanism involves the oxidative addition of pinacolborane to the iridium(I) catalyst, followed by alkene insertion into the iridium-hydride bond and subsequent reductive elimination to furnish the alkylboronate ester and regenerate the active catalyst.

The high selectivity for the formation of the linear product (dodecyl pinacol boronate) over the branched isomer is a key advantage of using an iridium catalyst. This preference is attributed to steric factors, where the bulky iridium-boryl complex favors addition to the less sterically hindered terminal carbon of the alkene. A study by Yamamoto et al. demonstrated that an iridium(I) catalyst generated from [Ir(cod)Cl]₂ and bis(diphenylphosphino)methane (dppm) leads to the addition of the boron atom to the terminal carbon of 1-alkenes with over 99% selectivity.[1][2][3]

Experimental Protocol

The following is a representative experimental protocol for the iridium-catalyzed hydroboration of 1-dodecene with pinacolborane, based on established methodologies.[1][2]

Materials:

-

1-Dodecene (C₁₂H₂₄)

-

Pinacolborane (HBpin)

-

Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂)

-

Bis(diphenylphosphino)methane (dppm)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, [Ir(cod)Cl]₂ (e.g., 0.015 mmol, 1.5 mol%) and dppm (e.g., 0.03 mmol, 3.0 mol%) are dissolved in the anhydrous, degassed solvent (e.g., 2 mL). The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: To the catalyst solution, 1-dodecene (e.g., 1.0 mmol) is added via syringe.

-

Addition of Pinacolborane: Pinacolborane (e.g., 1.2 mmol, 1.2 equivalents) is then added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary but are often complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure dodecyl pinacol boronate.

Data Presentation

The following tables summarize the key quantitative data for the iridium-catalyzed hydroboration of 1-dodecene with pinacolborane.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 1-Dodecene | C₁₂H₂₄ | 168.32 | 1.0 | 1.0 |

| Pinacolborane | C₆H₁₃BO₂ | 127.98 | 1.2 | 1.2 |

| [Ir(cod)Cl]₂ | C₁₆H₂₄Cl₂Ir₂ | 671.70 | 0.015 | 0.015 |

| dppm | C₂₅H₂₂P₂ | 384.38 | 0.03 | 0.03 |

| Product: Dodecyl pinacol boronate | C₁₈H₃₇BO₂ | 296.30 | - | - |

| Reaction Parameter | Value |

| Catalyst Loading | 3.0 mol% Iridium |

| Temperature | Room Temperature |

| Solvent | Anhydrous, degassed THF or DCM |

| Yield | High (typically >90%) |

| Regioselectivity | >99% for the linear (terminal) product |

| Spectroscopic Data for Dodecyl Pinacol Boronate | Chemical Shift (δ) / ppm |

| ¹H NMR (CDCl₃) | ~ 1.23 (s, 12H, C(CH₃)₂), ~ 1.26-1.38 (m, 20H, -(CH₂)₁₀-), ~ 0.88 (t, J = 6.8 Hz, 3H, -CH₃), ~ 0.77 (t, J = 7.8 Hz, 2H, -CH₂-B) |

| ¹³C NMR (CDCl₃) | ~ 83.0 (C(CH₃)₂), ~ 31.9, 29.7, 29.6, 29.5, 29.3, 24.8, 24.1, 22.7, 14.1 (alkyl chain carbons), The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation. |

| ¹¹B NMR (CDCl₃) | ~ 34 (broad singlet) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for long-chain alkyl pinacol boronates.

Visualizations

Catalytic Cycle of Iridium-Catalyzed Hydroboration

Caption: Catalytic cycle for the iridium-catalyzed hydroboration of 1-dodecene.

Experimental Workflow

Caption: General experimental workflow for the synthesis of dodecyl pinacol boronate.

Conclusion

The iridium-catalyzed hydroboration of 1-dodecene with pinacolborane is a highly efficient and selective method for the synthesis of dodecyl pinacol boronate. The use of an iridium catalyst, particularly in combination with a phosphine ligand such as dppm, ensures excellent regioselectivity for the terminal, anti-Markovnikov product. The resulting alkyl boronate is a stable and versatile intermediate, readily applicable in a wide range of synthetic transformations, making this methodology a valuable tool for researchers in organic synthesis and drug development. The detailed protocol and data provided in this guide serve as a comprehensive resource for the practical application of this important reaction.

References

An In-depth Technical Guide to the Chemical Properties of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as decylboronic acid pinacol ester, is an organic compound featuring a ten-carbon alkyl chain attached to a pinacol-protected boronic acid. This structure places it within the versatile class of alkylboronic esters, which are pivotal intermediates in modern organic synthesis. Their stability compared to free boronic acids, coupled with their reactivity in a variety of cross-coupling reactions, makes them valuable tools in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The long alkyl chain of the decyl substituent imparts significant lipophilicity, influencing its solubility and potential applications in contexts requiring non-polar characteristics. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application for a technical audience.

Core Chemical Properties

The chemical and physical properties of this compound are primarily determined by the interplay between the decyl chain and the pinacolborane group. While specific experimental data for this exact compound is not widely published, its properties can be reliably estimated from closely related long-chain alkylboronic esters.

Physical and Chemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₃₃BO₂ | Calculated |

| Molecular Weight | 268.25 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not assigned | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Estimated from analogs |

| Boiling Point | Not determined; estimated to be >250 °C at atmospheric pressure | Estimated from analogs |

| Density | Not determined; estimated to be ~0.88 g/mL | Estimated from analogs |

| Solubility | Soluble in common organic solvents (THF, diethyl ether, dichloromethane, hexanes); Insoluble in water. | General property of alkylboronic esters |

Spectroscopic Data (Estimated)

The following spectroscopic data is estimated based on the analysis of similar long-chain alkyl pinacol boranes, such as (E)-2-(Dec-5-en-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]

| Spectrum | Chemical Shift (δ) / m/z | Assignment |

| ¹H NMR (CDCl₃) | ~1.25 ppm (s, 12H) | -C(CH₃)₂ |

| ~1.2-1.4 ppm (m, 16H) | -(CH₂)₈- | |

| ~0.88 ppm (t, 3H) | -CH₃ | |

| ~0.75 ppm (t, 2H) | -CH₂-B | |

| ¹³C NMR (CDCl₃) | ~83.0 ppm | -C(CH₃)₂ |

| ~32-22 ppm | -(CH₂)₉- | |

| ~14.1 ppm | -CH₃ | |

| Broad signal near 25 ppm | C-B | |

| ¹¹B NMR (CDCl₃) | ~30-34 ppm | -B(O)₂ |

| Mass Spec. (ESI+) | m/z 269.2 [M+H]⁺, 291.2 [M+Na]⁺ | Molecular Ion Adducts |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the hydroboration of 1-decene with pinacolborane (HBpin). This reaction typically proceeds with high regioselectivity, yielding the anti-Markovnikov product where the boron atom adds to the terminal carbon of the alkene.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Hydroboration of 1-Decene

The following is a representative protocol for the hydroboration of a terminal alkene, adapted for the synthesis of the target compound.

Materials:

-

1-Decene (1.0 mmol)

-

Pinacolborane (1.2 mmol)

-

[Ir(cod)Cl]₂ (0.015 mmol)

-

1,2-bis(diphenylphosphino)ethane (dppe) (0.03 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the iridium catalyst and dppe ligand are dissolved in anhydrous THF.

-

1-Decene is added to the flask via syringe.

-

Pinacolborane is then added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery and development, allowing for the facile synthesis of complex molecules. The decylboronic ester can be coupled with various aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an alkylboronic ester with an aryl halide.

Materials:

-

This compound (1.2 mmol)

-

Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)

-

Base (e.g., K₂CO₃) (2.0 mmol)

-

Solvent system (e.g., Toluene and Water, 4:1 v/v)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

The vessel is evacuated and backfilled with an inert gas.

-

The solvent system is added, and the mixture is degassed by bubbling with the inert gas for 10-15 minutes.

-

The palladium catalyst is then added under a positive pressure of the inert gas.

-

The reaction mixture is heated to a temperature typically between 80-110 °C and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is then purified by column chromatography to yield the desired decyl-aryl compound.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Characterization of Long-Chain Alkyl Pinacol Boronate Esters

Long-chain alkyl pinacol boronate esters are increasingly vital building blocks in modern organic synthesis. Their enhanced stability and handling characteristics compared to the corresponding boronic acids make them indispensable reagents, particularly in the pharmaceutical industry for the construction of complex molecular architectures through cross-coupling reactions.[1][2][3] This guide provides a comprehensive overview of the critical techniques and methodologies for the synthesis, purification, and detailed characterization of these valuable compounds.

Core Concepts and Synthesis Overview

Alkyl pinacol boronate esters offer significant advantages over free boronic acids, including improved stability towards air and moisture, which facilitates purification and storage.[1] They are key intermediates in various C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery.[1][4][5][6]

The synthesis of these esters is typically achieved through several robust methods:

-

Hydroboration of Alkenes: The anti-Markovnikov addition of a hydroborane, such as pinacolborane (HBpin), across a terminal alkene is a powerful method for creating linear alkyl boronate esters.[1][7] This reaction can be catalyzed by various transition metals or even proceed under metal-free conditions.[7][8]

-

Borylation of Alkyl Halides: The direct conversion of alkyl halides to their corresponding pinacol boronate esters using a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a transition metal catalyst is a widely used technique.[1][7]

-

Reaction with Organometallic Reagents: Grignard or organolithium reagents can react with pinacolborane or other boron sources to yield the desired boronate esters in good to excellent yields.[9][10]

Characterization Methodologies

Accurate characterization is crucial to confirm the structure and purity of long-chain alkyl pinacol boronate esters. The primary analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule.

-

¹H NMR: Proton NMR spectra are characterized by signals from the long alkyl chain, which typically appear in the 0.8-1.6 ppm range. The protons on the carbon alpha to the boron atom are often obscured by other signals. The most distinctive feature is a sharp singlet integrating to 12 protons around 1.2-1.3 ppm, corresponding to the four equivalent methyl groups of the pinacol ester.[11]

-

¹³C NMR: Carbon spectra show signals for the alkyl chain and the quaternary carbons of the pinacol group (around 83 ppm).[11] A key challenge is the detection of the carbon atom directly bonded to boron (α-carbon), as its signal is often broadened to the point of being undetectable due to the quadrupole moment of the boron nucleus.[11]

-

¹¹B NMR: Boron-11 NMR is essential for confirming the presence and electronic environment of the boron atom. For tricoordinate boronic esters like the pinacol derivatives, a single broad signal is typically observed in the range of +27 to +34 ppm.[12][13] Tetracoordinate "ate" complexes, which can form in the presence of Lewis bases, appear at much higher field, typically between +12 and -8 ppm.[13][14][15]

Mass Spectrometry (MS)

MS provides vital information about the molecular weight and elemental composition of the esters. However, their analysis can be challenging due to their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid.[1][16]

-

Techniques: High-Resolution Mass Spectrometry (HRMS) with soft ionization techniques like Electrospray Ionization (ESI) is commonly used to confirm the molecular formula.[14][15] For certain applications, Matrix-Assisted Laser Desorption/Ionization (MALDI) is also effective, especially for peptide-bound boronic acids.[17]

-

Analytical Strategy: To mitigate hydrolysis, analytical methods often employ non-aqueous and aprotic solvents for sample preparation and chromatography.[1][16] In some cases, in situ derivatization can improve detection. For instance, using 2,5-dihydroxybenzoic acid (DHB) as both a matrix and a derivatizing agent in MALDI analysis can efficiently convert the boronic acid to a detectable DHB adduct.[17]

Purification Strategies

The purification of alkyl pinacol boronate esters by column chromatography on silica gel is notoriously difficult. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to over-adsorption, streaking, and in some cases, hydrolysis of the ester.[18][19]

Several strategies have been developed to overcome these challenges:

-

Modified Silica Gel: Impregnating the silica gel with boric acid can reduce the Lewis basicity of the stationary phase, thereby suppressing the over-adsorption of the boronate ester and allowing for successful purification.[19]

-

Alternative Stationary Phases: Using neutral alumina as the stationary phase can be an effective alternative to silica gel.[20]

-

Solvent System Modification: In some cases, using an eluent system containing isopropanol (IPA) can improve elution from the column.[18]

-

Derivatization: For particularly challenging separations, the pinacol ester can be converted into a more stable derivative that is amenable to chromatography.

-

MIDA Boronates: Treatment with N-methyliminodiacetic acid (MIDA) forms a more stable tetracoordinate boronate that is less prone to decomposition on silica gel.[18]

-

Potassium Trifluoroborate (BF₃K) Salts: Conversion to the corresponding BF₃K salt with KHF₂ allows for easy purification by crystallization or trituration.[18]

-

Diethanolamine (DEA) Adducts: Reaction with diethanolamine precipitates a stable zwitterionic adduct, which can be isolated by simple filtration and then converted back to the boronic acid if needed.[14][18]

-

Data Presentation

Table 1: Representative NMR Spectroscopic Data

| Compound Type | Nucleus | Typical Chemical Shift (ppm) | Notes |

| Alkyl Chain | ¹H | 0.8 - 1.6 | Complex multiplets typical for long chains. |

| ¹³C | 14 - 35 | Resolved signals for individual carbons. | |

| Pinacol Group | ¹H | ~1.25 | Sharp singlet, 12H. |

| ¹³C | ~24.8 (CH₃), ~83.1 (C-O) | Two distinct signals for methyl and quaternary carbons.[11] | |

| Boron Center | ¹¹B | +27 to +34 | Broad singlet for the tricoordinate boronic ester.[12][13] |

| ¹³C | Not typically observed | Signal for the carbon attached to boron is often broadened due to quadrupolar relaxation.[11] |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data Examples

| Compound Structure (DEA Adducts) | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

| 8-(3-(Benzylamino)-3-oxo-1-phenylpropyl)hexahydro-[1][14][17]oxazaborolo[2,3-b][1][14][17]oxazaborol-4-ium-8-uide | C₂₀H₂₆BN₂O₃ | 353.2031 | 353.2034 | [14][15] |

| 8-(3-Oxo-3-phenoxy-1-phenylpropyl)hexahydro-[1][14][17]oxazaborolo[2,3-b][1][14][17]oxazaborol-4-ium-8-uide | C₂₀H₂₅BNO₄ | 354.1871 | 354.1878 | [15] |

| 8-Phenylhexahydro-[1][14][17]oxazaborolo[2,3-b][1][14][17]oxazaborol-4-ium-8-uide | C₁₀H₁₅BNO₂ | 192.1196 | 192.1204 | [14] |

Experimental Protocols

Protocol: Synthesis via Hydroboration of a Terminal Alkene

-

To a flame-dried, argon-purged flask, add the terminal alkene (1.0 equiv) and a suitable catalyst (e.g., a silver-based catalyst, 1-5 mol%).[7]

-

Dissolve the reagents in an anhydrous solvent (e.g., THF).

-

Add pinacolborane (HBpin, 1.1-1.5 equiv) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by GC-MS or TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can then be taken to the appropriate purification step.

Protocol: NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified long-chain alkyl pinacol boronate ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra. For ¹¹B NMR, use a boron-free quartz NMR tube for best results and reference against an external standard like BF₃·OEt₂.

Protocol: Purification using Boric Acid-Impregnated Silica Gel

-

Preparation of B-Silica: Prepare a 1% (w/w) solution of boric acid in methanol. Add this solution to silica gel (e.g., 100 g silica to 100 mL of the 1% boric acid solution). Remove the solvent by rotary evaporation to obtain a free-flowing powder.[19]

-

Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel as a slurry in the initial eluent (e.g., hexane).

-

Loading and Elution: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity.

-

Collect fractions and analyze by TLC (using B-silica TLC plates for best correlation) to isolate the pure product.

Visualizations

References

- 1. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]

- 2. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 10. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

NMR Spectroscopy of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document outlines the predicted ¹H, ¹³C, and ¹¹B NMR spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Predicted NMR Assignments

This compound is an alkylboronic acid pinacol ester. The decyl chain is attached to the boron atom of the dioxaborolane ring. The structural formula and atom numbering for NMR assignment are depicted below.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Alkyl Pinacol Boronates

For Researchers, Scientists, and Drug Development Professionals

Alkyl pinacol boronates are indispensable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex molecular architectures. Their widespread use in pharmaceutical and materials science necessitates robust analytical methods for their characterization and quality control. Mass spectrometry (MS) stands as a cornerstone technique for the analysis of these compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of alkyl pinacol boronates, detailing experimental protocols, data interpretation, and strategies to overcome common analytical challenges.

Introduction to the Mass Spectrometry of Alkyl Pinacol Boronates

The analysis of alkyl pinacol boronates by mass spectrometry is influenced by their chemical properties, most notably their susceptibility to hydrolysis to the corresponding boronic acids. This inherent instability presents a significant challenge, particularly when employing liquid chromatography-mass spectrometry (LC-MS) with aqueous mobile phases. Consequently, analytical strategies are often tailored to mitigate this degradation and ensure accurate molecular weight determination and structural elucidation.

Ionization Techniques for Alkyl Pinacol Boronate Analysis

The choice of ionization technique is critical for the successful mass spectrometric analysis of alkyl pinacol boronates. Both gas-phase and desorption ionization methods have been employed, each with distinct advantages and limitations.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of many alkyl pinacol boronates, derivatization is often a prerequisite for their analysis by GC-MS.

-

Electron Ionization (EI): This hard ionization technique provides detailed structural information through extensive fragmentation. While molecular ions may be weak or absent, the resulting fragmentation patterns serve as a molecular fingerprint.

-

Chemical Ionization (CI): A softer ionization technique, CI is more likely to produce a protonated molecule or an adduct ion with the reagent gas, aiding in the determination of the molecular weight.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are not amenable to GC.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. In the analysis of alkyl pinacol boronates and their corresponding boronic acids, ESI can generate protonated molecules [M+H]+, sodium adducts [M+Na]+, or deprotonated molecules [M-H]- in negative ion mode.[1] The choice of mobile phase and additives can significantly influence ionization efficiency.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not efficiently ionized by ESI. It involves the ionization of the analyte in the gas phase at atmospheric pressure.

2.3. Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique primarily used for the analysis of large molecules like peptides and polymers. However, it has also been applied to smaller molecules, including boronic acid-containing compounds.[2] Derivatization to the pinacol ester can improve the analysis of boronic acids by MALDI-MS.[2]

Fragmentation Patterns of Alkyl Pinacol Boronates

Understanding the fragmentation behavior of alkyl pinacol boronates is crucial for their structural elucidation. The fragmentation pathways are dependent on the ionization technique employed.

3.1. Electron Ionization (EI) Fragmentation

Under EI conditions, alkyl pinacol boronates undergo characteristic fragmentation patterns. While specific literature on the detailed fragmentation of a wide range of alkyl pinacol boronates is limited, general principles of fragmentation for esters and organoboron compounds can be applied.

A key fragmentation pathway for boronic esters involves cleavage of the bonds adjacent to the boron atom. For alkyl pinacol boronates, this can lead to the loss of the alkyl group or fragmentation within the pinacol moiety. The stability of the resulting carbocations and radicals will govern the predominant fragmentation pathways.

3.2. Electrospray Ionization (ESI) Fragmentation (Tandem MS)

In tandem mass spectrometry (MS/MS) experiments with ESI, the protonated or deprotonated molecules are subjected to collision-induced dissociation (CID). For boronic acid derivatives, fragmentation can be directed by the charge site. The pinacol group can be lost as a neutral molecule. For certain boronate derivatives, such as TIDA boronates, a characteristic neutral loss of methyl acrylic acid has been identified as a diagnostic fragmentation pathway.

Experimental Protocols

4.1. Sample Preparation for GC-MS Analysis (Derivatization)

For the analysis of boronic acids, which are common impurities or degradation products of alkyl pinacol boronates, derivatization to the corresponding pinacol ester is often necessary to improve volatility for GC-MS analysis.[3]

Protocol for Derivatization of Boronic Acids to Pinacol Esters:

-

Dissolve the boronic acid sample in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add an excess of pinacol (e.g., 1.5-2.0 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).

-

Remove the solvent under reduced pressure.

-

The crude pinacol boronate can be directly analyzed by GC-MS or purified by chromatography if necessary.

4.2. GC-MS Method Parameters

A typical GC-MS method for the analysis of alkyl pinacol boronates is outlined in the table below.

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 or as appropriate |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-550 |

4.3. LC-MS Method Parameters

To minimize on-column hydrolysis of alkyl pinacol boronates, specific chromatographic conditions are required. The use of columns with low silanol activity and non-aqueous or high-pH mobile phases is recommended.

| Parameter | Value |

| LC System | Waters ACQUITY UPLC or equivalent |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Column | ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Volume | 2 µL |

| Ionization Mode | ESI Positive or Negative |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V (can be optimized to reduce boroxine formation) |

| Desolvation Temp. | 350 °C |

| Desolvation Gas | Nitrogen |

| Mass Range | m/z 100-800 |

Quantitative Analysis

Quantitative analysis of alkyl pinacol boronates can be performed using both GC-MS and LC-MS. For accurate quantification, the use of an appropriate internal standard is recommended. Method validation should be performed according to ICH guidelines, establishing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4]

Example Quantitative Data for Boronic Acid Impurities by GC-MS after Derivatization: [3]

| Analyte | Method | LOD | LOQ | Linearity (r²) |

| Bis(pinacolato)diboron (BPD) | GC-MS | 0.0625 µg/mL | 0.25 µg/mL | 0.9993 |

| Tetrahydroxydiboron (BBA) | GC-MS (as BPD) | - | ~30 ppm | - |

Visualization of Analytical Workflows and Concepts

6.1. General Workflow for GC-MS Analysis

GC-MS analysis workflow for alkyl pinacol boronates.

6.2. Logical Relationship of Analytical Challenges and Solutions

Challenges in boronate analysis and their solutions.

6.3. Proposed EI Fragmentation Pathway

References

- 1. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Handling of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, handling, and key applications of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable intermediate in organic synthesis. The information presented is intended to support researchers in the safe and effective use of this compound in their laboratory work.

Chemical Properties and Stability

This compound, also known as decylboronic acid pinacol ester, belongs to the class of alkyl pinacol boronic esters. These compounds are generally characterized by their enhanced stability compared to corresponding boronic acids or other boronic esters. This stability is largely attributed to the steric hindrance provided by the tetramethyl-substituted dioxaborolane ring, which protects the boron atom from unwanted reactions.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₃BO₂ | - |

| Molecular Weight | 268.25 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation for similar long-chain alkyl boronic esters |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes) | General knowledge for this class of compounds |

| Stability | Generally stable under anhydrous and inert conditions. Susceptible to hydrolysis. | [1][2][3] |

Handling and Storage

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture ingress and potential hydrolysis.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

-

For long-term storage, refrigeration (2-8 °C) is recommended.[5]

Handling:

-

Handle the compound in a fume hood to avoid inhalation of any potential vapors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

As with many organic reagents, avoid exposure to strong oxidizing agents.

Experimental Protocols

Synthesis via Hydroboration of 1-Decene

A common method for the synthesis of this compound is the hydroboration of 1-decene with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This reaction can be catalyzed by various transition metal complexes or proceed under thermal conditions, although catalysis is often preferred for higher efficiency and milder reaction conditions.

Materials:

-

1-Decene

-

Pinacolborane (HBpin)

-

Anhydrous tetrahydrofuran (THF)

-

Catalyst (e.g., a rhodium or iridium complex, or a simple borane such as 9-BBN)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure (General):

-

Under an inert atmosphere, a solution of 1-decene in anhydrous THF is prepared in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

The catalyst is added to the flask.

-

Pinacolborane is added dropwise to the stirred solution at a controlled temperature (often room temperature, but this can vary depending on the catalyst).

-

The reaction mixture is stirred for a specified time until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified.

Diagram 1: Synthesis of this compound

Caption: Synthetic workflow for the preparation of the target compound.

Purification

The purification of alkyl pinacol boronic esters can be challenging due to their potential for decomposition on standard silica gel.[6]

Chromatography:

-

Standard silica gel chromatography can lead to product loss due to adsorption and hydrolysis.

-

A recommended technique is to use silica gel impregnated with boric acid, which can suppress the decomposition of the boronic ester.[1][7]

-

Alternatively, purification using neutral alumina may be effective.[8]

-

Thin-layer chromatography (TLC) can be used to monitor the reaction and purification, often requiring a stain (e.g., iodine) for visualization as the compound may not be UV-active.[6]

Distillation:

-

For liquid products, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable at the distillation temperature.

Key Applications in Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The most prominent application is the Suzuki-Miyaura cross-coupling reaction, where the decyl group can be transferred to an aryl, vinyl, or other organic halide or triflate to form a new carbon-carbon bond.

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction Pathway

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and materials, due to its functional group tolerance and generally mild reaction conditions.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Table 2: Analytical Methods

| Technique | Expected Observations | Reference |

| NMR Spectroscopy | ||

| ¹H NMR | Characteristic signals for the decyl chain protons and a singlet for the methyl groups of the pinacol ester moiety around 1.2-1.3 ppm. | [9][10] |

| ¹³C NMR | Resonances corresponding to the carbons of the decyl chain and the pinacol ring. The carbon attached to boron may be broad or unobserved due to quadrupolar relaxation. | [9][10] |

| ¹¹B NMR | A single resonance in the expected range for a tetracoordinate boronic ester. | [9][10] |

| Mass Spectrometry | ||

| GC-MS | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [11] |

| Infrared (IR) Spectroscopy | Characteristic B-O stretching vibrations. | [12] |

Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds suggest the following potential hazards:

-

Flammability: Similar boronic esters can be flammable liquids. Keep away from heat, sparks, and open flames.

-

Irritation: May cause skin and eye irritation.

-

Inhalation: May cause respiratory tract irritation.

It is imperative to consult the specific SDS provided by the supplier before handling this compound and to perform a thorough risk assessment for any experimental procedure.

This technical guide provides a summary of the available information on the stability and handling of this compound. Researchers should always supplement this information with specific product documentation and adhere to safe laboratory practices.

References

- 1. researchgate.net [researchgate.net]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 5. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Long-Chain Alkyl Boronate Esters in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of long-chain alkyl boronate esters in common organic solvents. Acknowledging the limited availability of specific quantitative data for these compounds in public literature, this document focuses on foundational principles of solubility, presents available data for analogous compounds, and offers detailed experimental protocols to enable researchers to determine precise solubility values for their specific molecules of interest.

Introduction: The Importance of Solubility in Application

Long-chain alkyl boronate esters are a class of organic compounds with increasing significance in various fields, including organic synthesis, materials science, and particularly in drug development as key intermediates and pharmacophores. Their utility is often dictated by their behavior in solution. Understanding the solubility of these esters in organic solvents is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient and complete chemical transformations.

-

Purification and Isolation: Developing effective crystallization, precipitation, and chromatographic separation methods.

-

Formulation: Creating stable and deliverable formulations for therapeutic agents.

-

Screening and Assays: Preparing solutions of known concentrations for biological and chemical screening.

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For long-chain alkyl boronate esters, the dominant features are the nonpolar alkyl chain and the more polar boronate ester head group. Consequently, their solubility is highly dependent on the nature of the organic solvent.

General Solubility Characteristics of Long-Chain Alkyl Boronate Esters

Generally, the esterification of boronic acids to boronate esters, such as the common pinacol esters, increases their solubility in organic solvents compared to the parent acids.[1] This is attributed to the masking of the polar hydroxyl groups of the boronic acid.

For long-chain alkyl boronate esters, the "like dissolves like" principle is a primary determinant of solubility. The long, nonpolar alkyl chain (typically C8-C18) imparts significant hydrophobic character to the molecule. Therefore, these compounds are expected to exhibit higher solubility in nonpolar and weakly polar aprotic solvents.

-

High Expected Solubility: In nonpolar solvents like hexanes, heptane, and toluene, the van der Waals interactions between the solvent and the long alkyl chain will be favorable, leading to good solubility.

-

Moderate to High Expected Solubility: In moderately polar aprotic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate, the polarity of the boronate ester group can interact favorably with the solvent dipoles, while the alkyl chain interacts with the nonpolar aspects of the solvent.

-

Low Expected Solubility: In highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the strong solvent-solvent interactions may be difficult to overcome for the largely nonpolar solute.

-

Very Low to Insoluble: In polar protic solvents such as methanol, ethanol, and water, the strong hydrogen bonding network of the solvent will tend to exclude the nonpolar alkyl chain, resulting in poor solubility.

Quantitative Solubility Data

As of the latest literature review, specific, quantitative solubility data (e.g., in g/100 mL or mol/L) for a homologous series of long-chain alkyl boronate esters (C8-C18) in a range of organic solvents is not extensively published. However, to provide a quantitative perspective, the table below includes data for a related and well-studied compound, phenylboronic acid pinacol ester, along with qualitative solubility information for other relevant boronate esters. Researchers can use this data as a baseline for estimating the solubility of their compounds.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| Phenylboronic Acid Pinacol Ester | Chloroform | Not Specified | High | Qualitative[1] |

| Phenylboronic Acid Pinacol Ester | 3-Pentanone | Not Specified | High | Qualitative[1] |

| Phenylboronic Acid Pinacol Ester | Acetone | Not Specified | High | Qualitative[1] |

| Phenylboronic Acid Pinacol Ester | Dipropyl Ether | Not Specified | High | Qualitative[1] |

| Phenylboronic Acid Pinacol Ester | Methylcyclohexane | Not Specified | Low | Qualitative[1] |

| Isopropoxyboronic acid pinacol ester | Dichloromethane | Not Specified | Soluble | Qualitative[2] |

| Isopropoxyboronic acid pinacol ester | Ether | Not Specified | Soluble | Qualitative[2] |

| Diboronic Ester 16a | Aliphatic Hydrocarbons | Not Specified | Insoluble | Qualitative[3] |

| Diboronic Ester 16a | Aromatic Hydrocarbons | Not Specified | Insoluble | Qualitative[3] |

| Diboronic Ester 16a | Diethyl Ether | Not Specified | Insoluble | Qualitative[3] |

| Diboronic Ester 16a | Tetrahydrofuran (THF) | Not Specified | Sparingly Soluble | Qualitative[3] |

| Diboronic Ester 16a | Dimethyl Sulfoxide (DMSO) | Not Specified | Good Solubility | Qualitative[3] |

Experimental Protocol for Solubility Determination: The Dynamic Method

For precise and reliable solubility data, experimental determination is essential. The following is a detailed methodology for determining the solubility of a long-chain alkyl boronate ester in an organic solvent using the dynamic (polythermal) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1]

Materials and Apparatus

-

Long-chain alkyl boronate ester of interest (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Glass vials or test tubes with airtight seals

-

Magnetic stirrer and small stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

-

Turbidity sensor or a luminance probe (visual observation can also be used)

-

Inert gas supply (e.g., Argon or Nitrogen) for sensitive compounds

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of the long-chain alkyl boronate ester into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation. For air or moisture-sensitive compounds, this should be done under an inert atmosphere.

-

-

Solubility Measurement:

-

Place the sealed vial into the controlled temperature bath.

-

Begin stirring the mixture at a constant, vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.

-

Monitor the turbidity of the solution. The solubility temperature is the temperature at which the last solid particles disappear, resulting in a clear solution. Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the boronate ester in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) or concentration of the solute.

-

The resulting solubility curve provides the equilibrium solubility of the long-chain alkyl boronate ester in the chosen solvent over a range of temperatures.

-

Visualizing the Experimental Workflow

The logical flow of the dynamic method for solubility determination can be visualized as follows:

Caption: Workflow for the dynamic method of solubility determination.

Logical Relationships in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be guided by the principles of intermolecular forces.

Caption: Logical relationships governing solubility prediction.

Conclusion

While a comprehensive, quantitative database for the solubility of long-chain alkyl boronate esters in organic solvents is not yet readily available, a predictive understanding can be achieved based on fundamental chemical principles. The provided experimental protocol offers a robust method for researchers to generate precise solubility data for their specific compounds of interest. Such data is invaluable for the effective application of these molecules in research, development, and commercial applications.

References

An In-depth Technical Guide to the Mechanism of Iridium-Catalyzed Hydroboration of Terminal Alkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of iridium-catalyzed hydroboration of terminal alkenes, a pivotal reaction in modern organic synthesis for the formation of valuable alkylboronate esters. This document details the catalytic cycle, presents quantitative data on catalyst performance, and provides an exemplary experimental protocol.

Introduction

The iridium-catalyzed hydroboration of terminal alkenes has emerged as a powerful and highly selective method for the synthesis of linear alkylboronate esters. These compounds are versatile intermediates in organic chemistry, readily transformed into a variety of functional groups, including alcohols, amines, and alkyl chains, making them invaluable in pharmaceutical and materials science research. A key advantage of iridium catalysts is their exceptional regioselectivity, affording the anti-Markovnikov product with high fidelity. This guide will delve into the mechanistic intricacies of this important transformation.

The Catalytic Cycle: An Ir(I)/Ir(III) Pathway

The generally accepted mechanism for the iridium-catalyzed hydroboration of terminal alkenes involves a catalytic cycle proceeding through Ir(I) and Ir(III) intermediates. The cycle, initiated by an iridium(I) precatalyst, typically in the presence of a phosphine ligand, can be broken down into four key steps:

-

Oxidative Addition: The active Ir(I) catalyst undergoes oxidative addition with the hydroborating agent, typically pinacolborane (H-Bpin), to form a six-coordinate Ir(III)-hydrido-boryl complex.

-

Alkene Coordination: The terminal alkene coordinates to the vacant site on the Ir(III) center.

-

Migratory Insertion: In a crucial regioselectivity-determining step, the alkene inserts into the iridium-hydride (Ir-H) bond. This insertion occurs in an anti-Markovnikov fashion, placing the iridium atom at the terminal carbon and the hydrogen at the internal carbon of the former double bond. This preference is largely attributed to steric factors, minimizing repulsion between the bulky iridium complex and the substituent on the alkene.

-

Reductive Elimination: The final step involves the reductive elimination of the resulting alkyl-boryl-iridium(III) complex to release the linear alkylboronate ester product and regenerate the active Ir(I) catalyst, which can then re-enter the catalytic cycle.

It is important to distinguish this Ir(I)/Ir(III) cycle from the Ir(III)/Ir(V) cycle that has been proposed for other iridium-catalyzed reactions, such as the hydroboration of some internal alkenes and certain C-H borylation reactions.[1][2] For the hydroboration of terminal alkenes with common iridium phosphine catalysts, the Ir(I)/Ir(III) pathway is the predominant operative mechanism.

Caption: Catalytic cycle for the iridium-catalyzed hydroboration of terminal alkenes.

Quantitative Data on Catalyst Performance

The efficiency and selectivity of iridium-catalyzed hydroboration are highly dependent on the choice of ligands and substrates. The following table summarizes representative data from the literature, showcasing the high yields and excellent regioselectivity for the linear (anti-Markovnikov) product.

| Entry | Alkene | Ligand | Yield (%) | Regioselectivity (Linear:Branched) |

| 1 | 1-Octene | dppm | 98 | >99:1 |

| 2 | Styrene | dppe | 96 | >99:1 |

| 3 | 4-Chlorostyrene | dppe | 95 | >99:1 |

| 4 | 4-Methylstyrene | dppe | 97 | >99:1 |

| 5 | Vinylcyclohexane | dppm | 95 | >99:1 |

| 6 | Allyl Phenyl Ether | dppe | 93 | >99:1 |

| 7 | 1-Decene | dppm | 98 | >99:1 |

Reaction conditions: Typically [Ir(cod)Cl]₂ (1.5 mol %), ligand (3 mol %), alkene (1 mmol), and pinacolborane (1.1 mmol) in an appropriate solvent at room temperature. dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane.

Experimental Protocols

This section provides a detailed methodology for a typical iridium-catalyzed hydroboration reaction, adapted from the work of Yamamoto et al.

General Experimental Workflow

Caption: A typical experimental workflow for iridium-catalyzed hydroboration.

Detailed Protocol for the Hydroboration of 1-Octene

A representative experimental procedure for the hydroboration of 1-octene with pinacolborane is as follows:

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ (10.1 mg, 0.015 mmol) and bis(diphenylphosphino)methane (dppm) (11.5 mg, 0.030 mmol). Anhydrous 1,4-dioxane (1 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the catalyst solution.

-

Reaction Setup: To the catalyst solution, 1-octene (112 mg, 1.0 mmol) is added via syringe.

-

Addition of Borane: Pinacolborane (141 mg, 1.1 mmol) is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water (5 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octane.

-

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The iridium-catalyzed hydroboration of terminal alkenes is a highly reliable and selective transformation that proceeds via a well-established Ir(I)/Ir(III) catalytic cycle. The exceptional regioselectivity for the linear product, coupled with the mild reaction conditions and broad substrate scope, makes this methodology a cornerstone of modern synthetic chemistry. This guide has provided a detailed mechanistic overview, quantitative data, and a practical experimental protocol to aid researchers in the application of this powerful reaction.

References

Transition Metal-Free Synthesis of Alkyl Pinacol Boronates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alkyl pinacol boronates, versatile building blocks in modern organic chemistry, has traditionally relied on transition metal-catalyzed methods. However, the demand for more sustainable, cost-effective, and metal-free synthetic routes has driven the development of novel methodologies. This guide provides a comprehensive overview of the core transition metal-free approaches for the synthesis of alkyl pinacol boronates, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in their practical application.

Borylation of Alkyl Halides via Radical Pathways

A prominent transition metal-free strategy for the synthesis of alkyl pinacol boronates involves the borylation of alkyl halides. These methods typically proceed through a radical-mediated mechanism, offering a powerful alternative to traditional cross-coupling reactions.

A common approach utilizes a simple alkali metal alkoxide, such as lithium tert-butoxide (t-BuOLi), in the presence of bis(pinacolato)diboron (B₂pin₂). The reaction is believed to be initiated by a single-electron transfer (SET) from an ate complex, formed between the alkoxide and B₂pin₂, to the alkyl halide. This generates an alkyl radical, which is subsequently trapped by another molecule of B₂pin₂ to afford the desired alkyl pinacol boronate.[1][2]

Quantitative Data: Borylation of Alkyl Iodides

| Entry | Alkyl Iodide Substrate | Product | Yield (%) |

| 1 | 1-Iodooctane | Octyl pinacol boronate | 87 |

| 2 | 1-Iodo-4-phenylbutane | 4-Phenylbutyl pinacol boronate | 85 |

| 3 | 1-Iodo-3-chloropropane | 3-Chloropropyl pinacol boronate | 81 |

| 4 | Ethyl 4-iodobutanoate | Ethyl 4-(pinacolboranyl)butanoate | 78 |

| 5 | 2-(2-Iodoethyl)isoindoline-1,3-dione | 2-(2-(Pinacolboranyl)ethyl)isoindoline-1,3-dione | 82 |

Table 1: Representative yields for the transition metal-free borylation of primary alkyl iodides.

Experimental Protocol: Borylation of 1-Iodooctane

Materials:

-

1-Iodooctane

-

Bis(pinacolato)diboron (B₂pin₂)

-

Lithium tert-butoxide (t-BuOLi)

-

Methanol (MeOH)

-

Water (H₂O)

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add bis(pinacolato)diboron (4.0 mmol, 4.0 equiv) and lithium tert-butoxide (2.0 mmol, 2.0 equiv).

-

Add methanol (1.7 mL) and a drop of water (20 µL) to the flask.

-

Add 1-iodooctane (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to 65 °C and stir for 12 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure octyl pinacol boronate.[3]

Visualizing the Mechanism: Borylation of Alkyl Halides

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the use of 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a long-chain alkylboronic ester, in the synthesis of decyl-substituted aryl and heteroaryl compounds. Such products are of significant interest in drug discovery and medicinal chemistry, where the incorporation of long alkyl chains can modulate lipophilicity, membrane permeability, and protein-ligand interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

The coupling of sp³-hybridized organoboron reagents, like the decylboronic ester, with sp²-hybridized partners presents unique challenges compared to traditional aryl-aryl couplings. These include a slower rate of transmetalation and the potential for β-hydride elimination.[1] This protocol outlines optimized conditions to mitigate these side reactions and achieve high yields of the desired products.

Reaction Principle and Signaling Pathway Context

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, a step that is facilitated by a base.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[1]

In the context of drug development, the synthesized decyl-aryl compounds can be designed to interact with various biological targets. The long decyl chain can embed within hydrophobic pockets of proteins or cell membranes, while the aromatic moiety can engage in π-stacking or hydrogen bonding interactions. This dual-interaction capability makes these scaffolds versatile for targeting a range of signaling pathways implicated in disease.

Below is a generalized representation of the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents

-

This compound

-

Aryl or heteroaryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 0.05 mmol, 5 mol%) if required. Add the catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) to the reaction mixture.

-

Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for the specified reaction time (typically 12-24 hours).

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired decyl-substituted aryl compound.

The following diagram illustrates the experimental workflow.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data

The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These results are based on typical outcomes for similar long-chain alkylboronic esters found in the literature. Actual yields may vary depending on the specific reaction conditions and substrate purity.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |

| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 88 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |

| 4 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | THF/H₂O | 80 | 24 | 95 |

| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 78 |

| 6 | 1-Bromo-2-methylbenzene | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 75 |

Applications in Drug Development

The introduction of a decyl chain onto an aromatic or heteroaromatic core can significantly impact the drug-like properties of a molecule.

-

Modulation of Lipophilicity: The long alkyl chain increases the lipophilicity (logP) of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system.

-

Improved Protein-Ligand Interactions: The hydrophobic decyl tail can occupy deep, non-polar pockets in target proteins, leading to increased binding affinity and potency.

-

Enhanced Membrane Association: For drugs that act on membrane-bound proteins, the decyl group can serve as a lipid anchor, increasing the local concentration of the drug at its site of action.

-

Prodrug Strategies: The aryl-decyl scaffold can be further functionalized to create prodrugs with improved solubility or targeted delivery.

The relationship between the synthesized decyl-aryl compounds and their potential application in drug development is illustrated below.

Caption: Logical flow from synthesis to potential drug development application.

Conclusion